2-(Benzyl(methyl)amino)-N'-hydroxybenzimidamide
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Overview
Description
2-[BENZYL(METHYL)AMINO]-N’-HYDROXYBENZENECARBOXIMIDAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a hydroxybenzenecarboximidamide moiety. Its molecular formula is C15H16N2O2, and it is known for its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[BENZYL(METHYL)AMINO]-N’-HYDROXYBENZENECARBOXIMIDAMIDE typically involves multiple steps. One common method includes the reaction of benzyl chloride with methylamine to form N-benzylmethylamine. This intermediate is then reacted with 2-nitrobenzaldehyde under reductive conditions to yield the desired compound. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[BENZYL(METHYL)AMINO]-N’-HYDROXYBENZENECARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[BENZYL(METHYL)AMINO]-N’-HYDROXYBENZENECARBOXIMIDAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological effects.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-[BENZYL(METHYL)AMINO]-N’-HYDROXYBENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar benzyl group structure.
Nicardipine: A calcium channel blocker with a related chemical structure.
Uniqueness
2-[BENZYL(METHYL)AMINO]-N’-HYDROXYBENZENECARBOXIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H17N3O |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C15H17N3O/c1-18(11-12-7-3-2-4-8-12)14-10-6-5-9-13(14)15(16)17-19/h2-10,19H,11H2,1H3,(H2,16,17) |
InChI Key |
AFFSFBJDTVIKTJ-UHFFFAOYSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C2=CC=CC=C2/C(=N/O)/N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=CC=C2C(=NO)N |
Origin of Product |
United States |
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